

Application Notes and Protocols: Immunohistochemical Analysis of Gpr35 Localization Following Modulator Treatment

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Compound of Interest

Compound Name: *Gpr35 modulator 2*

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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its role in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.^[1] Its expression in immune cells and the gastrointestinal tract makes it a compelling target for therapeutic development.^[2] Understanding the cellular localization of GPR35 upon ligand binding is crucial for elucidating its signaling mechanisms and for the development of effective modulators. Agonist-induced activation of GPR35 is known to trigger the recruitment of β -arrestin, a key event in receptor desensitization and internalization.^{[1][2]} This process of internalization, or translocation from the plasma membrane to intracellular compartments, is a hallmark of receptor activation and can be visualized and quantified to assess the efficacy of GPR35 modulators.

This document provides detailed protocols for the immunohistochemical (IHC) localization of GPR35 in tissue samples following treatment with a GPR35 modulator. Additionally, it includes methodologies for quantifying agonist-induced receptor internalization in cell-based assays and presents representative quantitative data for known GPR35 modulators.

Data Presentation

The following tables summarize the potency of various GPR35 modulators in inducing β -arrestin recruitment and receptor internalization, key events that correlate with changes in receptor localization. As "Modulator 2" is a proprietary designation without publicly available data, we present data for well-characterized GPR35 agonists and antagonists to serve as a reference.

Table 1: Potency of GPR35 Agonists in β -Arrestin Recruitment Assays^[1]

| Agonist | Species | Assay Type | pEC50 | Reference |
|-------------------|---------|------------|-----------------|---------------------|
| Zaprinast | Human | BRET | 6.01 \pm 0.07 | [3] |
| Zaprinast | Rat | BRET | 7.41 \pm 0.05 | [3] |
| Pamoic Acid | Human | BRET | 7.28 \pm 0.07 | [3] |
| Cromolyn Disodium | Human | BRET | 5.19 \pm 0.10 | [3] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 2: Potency of GPR35 Agonists in Receptor Internalization Assays

| Agonist | Cell Line | Species | Assay Type | pEC50 (Internalization) | Reference |
|-------------------|-----------|---------|----------------------|-------------------------|---------------------|
| Zaprinast | HEK293 | Human | High Content Imaging | 6.01 \pm 0.07 | [3] |
| Pamoic Acid | HEK293 | Human | High Content Imaging | 6.86 \pm 0.11 | [3] |
| Cromolyn Disodium | HEK293 | Human | High Content Imaging | 5.19 \pm 0.10 | [3] |

Table 3: Activity of GPR35 Antagonists

| Antagonist | Species | Mode of Action | Target Agonist | Reference |
|-------------|---------|-----------------|--|---------------------|
| CID-2745687 | Human | Competitive | Zaprinast, Cromolyn Disodium | [4] |
| CID-2745687 | Human | Non-competitive | Pamoic Acid | [4] |
| ML-145 | Human | Competitive | Zaprinast, Cromolyn Disodium, Pamoic Acid | [5] |

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Gpr35 Localization in Tissue Samples

This protocol details the steps for visualizing GPR35 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Peroxidase Block (e.g., 3% Hydrogen Peroxide)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-GPR35 polyclonal antibody

- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting Medium
- Coverslips

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Immerse slides in 100% ethanol (2 changes, 3 minutes each).
 - Immerse slides in 95% ethanol (1 change, 3 minutes).
 - Immerse slides in 70% ethanol (1 change, 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature (approximately 20 minutes).
 - Rinse with deionized water.
- Peroxidase Blocking:
 - Incubate slides with Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
 - Rinse with PBS (3 changes, 5 minutes each).

- Blocking:
 - Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-GPR35 antibody in Blocking Buffer to the recommended concentration.
 - Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 changes, 5 minutes each).
 - Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection:
 - Rinse slides with PBS (3 changes, 5 minutes each).
 - Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
 - Monitor for color development (brown precipitate).
 - Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with deionized water.
 - "Blue" the sections in running tap water or a bluing agent.
- Dehydration and Mounting:

- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium and coverslip.
- Imaging:
 - Examine slides under a light microscope. GPR35 staining will appear as a brown precipitate, while nuclei will be blue.

Protocol 2: Quantification of GPR35 Internalization using Cell-Surface ELISA

This protocol provides a quantitative method to measure the change in GPR35 surface expression following modulator treatment in a cell-based assay.^{[6][7]}

Materials:

- HEK293 cells stably expressing N-terminally HA-tagged GPR35
- Poly-L-lysine coated 24-well plates
- Cell culture medium
- **GPR35 Modulator 2** (or other modulators)
- Paraformaldehyde (4%)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody: Anti-HA antibody
- Secondary Antibody: HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 1 M H₂SO₄)

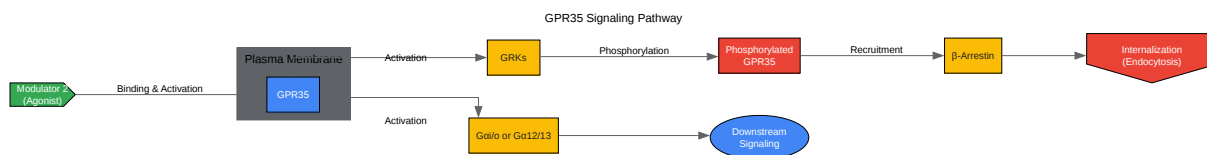
- Plate reader

Procedure:

- Cell Seeding:
 - Seed HEK293-HA-GPR35 cells onto poly-L-lysine coated 24-well plates and culture overnight.
- Modulator Treatment:
 - Treat cells with varying concentrations of the GPR35 modulator or vehicle control for the desired time (e.g., 30 minutes) at 37°C.
- Cell Fixation:
 - Place the plate on ice and wash cells with ice-cold PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10 minutes on ice. This step fixes the cells without permeabilizing the membrane, ensuring only surface receptors are detected.
 - Wash cells three times with ice-cold PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 1 hour at 4°C.
- Primary Antibody Incubation:
 - Incubate cells with anti-HA primary antibody diluted in Blocking Buffer for 1-2 hours at 4°C.
- Secondary Antibody Incubation:
 - Wash cells three times with cold PBS.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at 4°C.
- Detection:

- Wash cells five times with cold PBS.
- Add TMB substrate and incubate until color develops.
- Add Stop Solution to stop the reaction.
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm using a plate reader.
 - The signal intensity is proportional to the amount of GPR35 remaining on the cell surface.
 - Calculate the percentage of surface receptor relative to the vehicle-treated control.
 - Plot the percentage of surface receptor against the log of the modulator concentration to determine the IC₅₀ for internalization.

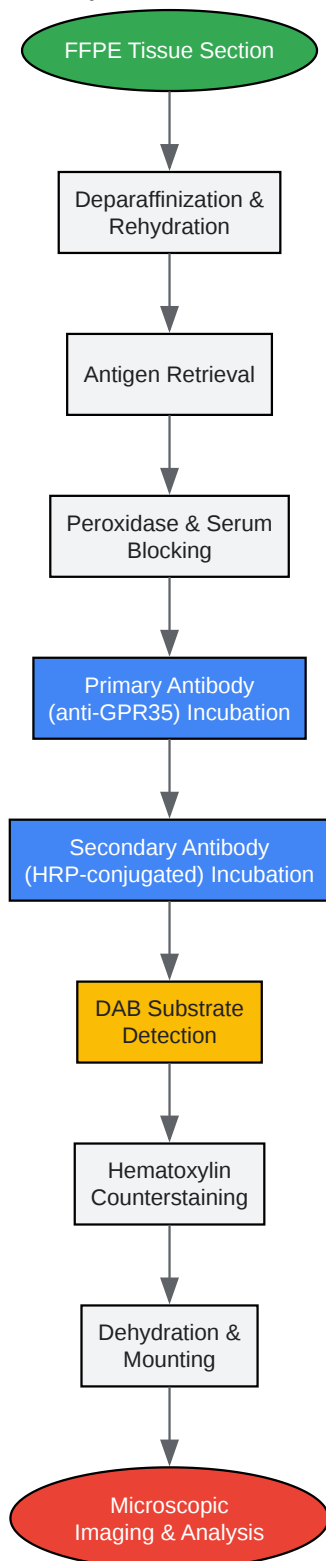
Visualization of Signaling Pathways and Workflows



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Caption: GPR35 agonist-induced signaling and internalization pathway.

Immunohistochemistry Workflow for GPR35 Localization

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Caption: Experimental workflow for GPR35 immunohistochemistry.

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